Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

Descripción general

Descripción

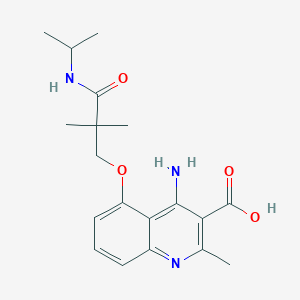

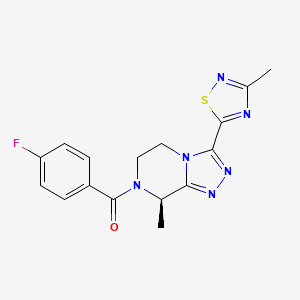

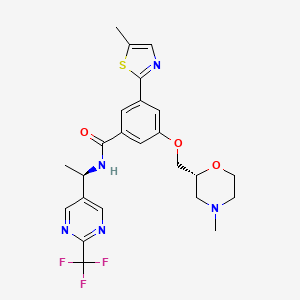

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: is a synthetic compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) spacer, which enhances its aqueous solubility, and a p-nitrophenyl carbonate (PNP) group, which facilitates its conjugation to antibodies or other biomolecules. The compound is designed to be cleavable, allowing for the controlled release of the drug payload in targeted drug delivery systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP involves multiple steps, including the protection and deprotection of functional groups, peptide coupling, and the introduction of the PEG spacer and PNP group. The process typically starts with the protection of the amino acids alanine and asparagine using fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups, respectively. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The PEG spacer is introduced through a nucleophilic substitution reaction, and the PNP group is added via a carbonate formation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP undergoes various chemical reactions, including:

Cleavage Reactions: The compound is designed to be cleavable, allowing for the release of the drug payload under specific conditions, such as acidic or enzymatic environments.

Substitution Reactions: The PNP group can undergo nucleophilic substitution reactions, facilitating the conjugation of the compound to antibodies or other biomolecules.

Common Reagents and Conditions:

Cleavage Reactions: Acidic conditions (e.g., trifluoroacetic acid) or enzymatic conditions (e.g., proteases) are commonly used to cleave the linker.

Substitution Reactions: Nucleophiles such as amines or thiols are used to substitute the PNP group under mild conditions.

Major Products Formed:

Cleavage Reactions: The major products formed include the released drug payload and the cleaved linker fragments.

Substitution Reactions: The major products include the conjugated biomolecule and the substituted PNP group.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is used in the synthesis of antibody-drug conjugates (ADCs), which are valuable tools in targeted drug delivery. The compound’s cleavable nature allows for the controlled release of the drug payload, enhancing the efficacy and reducing the side effects of the therapeutic agent.

Biology: In biological research, this compound is used to study the mechanisms of drug delivery and release. The compound’s ability to conjugate to antibodies makes it a valuable tool for investigating the targeting and internalization of ADCs in cancer cells.

Medicine: In medicine, this compound is used in the development of targeted cancer therapies. The compound’s cleavable linker allows for the selective release of cytotoxic drugs within cancer cells, minimizing damage to healthy tissues.

Industry: In the pharmaceutical industry, this compound is used in the production of ADCs for clinical use. The compound’s high solubility and stability make it suitable for large-scale manufacturing processes.

Mecanismo De Acción

Mechanism of Action: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP exerts its effects through its role as a cleavable linker in ADCs. The compound conjugates to antibodies via the PNP group, forming a stable linkage. Upon reaching the target site, the linker is cleaved under specific conditions, releasing the drug payload. The released drug then exerts its cytotoxic effects on the target cells.

Molecular Targets and Pathways: The molecular targets of this compound are primarily the antibodies and the drug payloads it conjugates to. The pathways involved include the internalization of the ADC by target cells, followed by the cleavage of the linker and the release of the drug.

Comparación Con Compuestos Similares

Comparison with Other Similar Compounds: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is unique due to its combination of a cleavable linker, a PEG spacer, and a PNP group. Similar compounds include:

Fmoc-PEG2-Ala-Ala-Asn(Trt)-PAB-PNP: This compound has a shorter PEG spacer, which may affect its solubility and stability.

Fmoc-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP: This compound has a longer PEG spacer, which may enhance its solubility but could also affect its cleavage efficiency.

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB: This compound lacks the PNP group, making it less suitable for conjugation to antibodies.

Uniqueness: The unique combination of a cleavable linker, a PEG spacer, and a PNP group in this compound makes it highly effective for use in ADCs, providing a balance of solubility, stability, and conjugation efficiency.

Propiedades

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)/t45-,46-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTALOCBQBLGIB-QLKUJSDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H69N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.